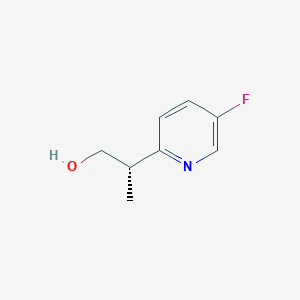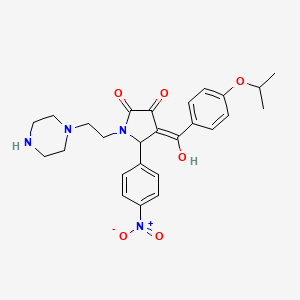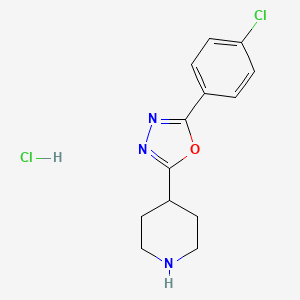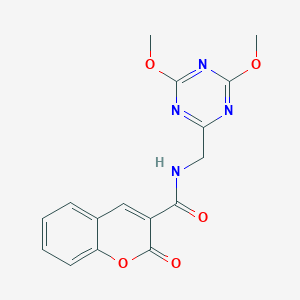
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it suitable for various applications, including pharmaceutical research, biological research, and chemical synthesis. In
Mecanismo De Acción
The mechanism of action of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is not well understood. However, it is believed to act as a modulator of various biological pathways, including the GABAergic and glutamatergic systems. It may also have an effect on the serotonin and dopamine systems.
Biochemical and Physiological Effects:
((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate the activity of GABA receptors and inhibit the reuptake of serotonin and dopamine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol is its unique structure, which makes it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for drug discovery and other applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol. One potential direction is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another direction is the study of its interactions with various biological systems, including the GABAergic and glutamatergic systems. Finally, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of this compound.
Métodos De Síntesis
The synthesis of ((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves the reaction of 5-fluoropyridine-2-carboxylic acid with (S)-propan-1-ol, using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
((2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol)-2-(5-Fluoropyridin-2-yl)propan-1-ol has been studied for its potential use in various scientific research applications. One of the primary applications is in pharmaceutical research, where it can be used as a starting material for the synthesis of new drugs. It has also been studied for its potential use as a ligand in biological research, where it can be used to study the binding interactions of proteins and other biomolecules.
Propiedades
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZAHLVLJLORKI-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)



